2,4-Dichloro-N-(4-isobutoxybenzyl)aniline
Description
Systematic IUPAC Naming and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex aromatic compounds with multiple substituents. The primary IUPAC name is designated as 2,4-dichloro-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline, which accurately describes the substitution pattern and connectivity of the molecular framework. This nomenclature systematically identifies the dichloroaniline core with chlorine atoms positioned at the 2 and 4 positions relative to the amino group, while the N-substituent consists of a benzyl group bearing a 4-positioned isobutoxy (2-methylpropoxy) group.
Alternative systematic names for this compound include 2,4-dichloro-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline and 2,4-dichloro-N-{[4-(2-methylpropoxy)phenyl]methyl}aniline, which represent equivalent structural descriptions using different bracket conventions. The compound registry also recognizes the designation 2,4-DICHLORO-N-(4-ISOBUTOXYBENZYL)ANILINE as a commonly used identifier that emphasizes the isobutoxy substitution pattern.
The molecular naming convention reflects the hierarchical approach to chemical nomenclature, where the aniline core serves as the parent structure, modified by the 2,4-dichloro substitution pattern and further elaborated through the N-benzyl linkage. The isobutoxy group represents a branched alkoxy substituent that significantly influences the overall molecular geometry and electronic properties of the compound.
Molecular Formula and Isotopic Composition
The molecular formula of this compound is established as C₁₇H₁₉Cl₂NO, representing a complex organic structure with seventeen carbon atoms, nineteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. This composition yields a calculated molecular weight of 324.2 grams per mole, positioning the compound within the range of medium-sized organic molecules suitable for various chemical applications.
The isotopic composition considerations for this compound involve the natural abundance patterns of constituent elements. Carbon exists primarily as ¹²C with approximately 1.1% ¹³C, while chlorine displays a characteristic isotopic distribution with ³⁵Cl comprising approximately 75.8% and ³⁷Cl representing 24.2% of natural chlorine. The presence of two chlorine atoms creates multiple isotopic variants that would be observable in high-resolution mass spectrometry analysis, producing a characteristic chlorine isotope pattern.
The molecular formula provides fundamental information for stoichiometric calculations and serves as the basis for determining empirical relationships in chemical reactions. The elemental composition reflects a carbon-rich framework typical of aromatic compounds, with the heteroatoms (nitrogen, oxygen, and chlorine) contributing specific electronic and steric properties that define the compound's chemical behavior.
Structural Features: Dichloroaniline Core and N-Benzyl Substituent
The structural architecture of this compound centers around a dichloroaniline core that provides the fundamental aromatic framework for the molecule. The aniline portion consists of a benzene ring bearing an amino group, with chlorine substituents positioned at the 2 and 4 positions relative to the amino nitrogen. This substitution pattern creates an asymmetric electronic environment that influences both the reactivity and physical properties of the compound.
The dichloroaniline core demonstrates significant structural similarity to 2,4-dichloroaniline, which exhibits a melting point range of 59-62°C and maintains crystalline characteristics. The parent 2,4-dichloroaniline structure appears as white to almost white powder or crystal formations, with the molecular formula C₆H₅Cl₂N and molecular weight of 162.01. The chlorine substituents in the 2,4-positions create electron-withdrawing effects that modify the basicity of the amino group and influence the overall electronic distribution within the aromatic system.
The N-benzyl substituent represents a significant structural extension that transforms the simple dichloroaniline into a more complex molecular entity. The benzyl moiety consists of a phenyl ring connected to the aniline nitrogen through a methylene bridge, creating an N-benzyl linkage that provides conformational flexibility while maintaining aromatic character. The 4-position of the benzyl ring carries an isobutoxy group (2-methylpropoxy), which introduces additional steric bulk and electronic effects through the ether oxygen.
The isobutoxy substituent features a branched alkyl chain attached to the benzyl ring through an ether linkage. This structural element contributes to the overall lipophilicity of the molecule while providing steric hindrance that may influence molecular interactions and conformational preferences. The combination of the dichloroaniline core with the substituted benzyl group creates a compound with distinct electronic and geometric properties that differentiate it from simpler aniline derivatives.
Conformational Analysis: 2D/3D Structural Representations
The conformational analysis of this compound reveals complex three-dimensional arrangements arising from the flexible N-benzyl linkage and the branched isobutoxy substituent. The compound exhibits rotational freedom around the C-N bond connecting the dichloroaniline core to the benzyl group, allowing for multiple conformational states that influence molecular interactions and physical properties.
Two-dimensional structural representations demonstrate the connectivity patterns and substitution arrangements within the molecule. The planar projection shows the dichloroaniline moiety with chlorine atoms at defined positions, connected through the amino nitrogen to the benzyl system bearing the isobutoxy group. These representations provide essential information for understanding reaction sites and electronic distributions while serving as the basis for three-dimensional modeling studies.
Three-dimensional conformational analysis indicates that the molecule can adopt various spatial arrangements depending on the rotational states around key bonds. The N-benzyl linkage allows rotation that can position the substituted benzyl ring in different orientations relative to the dichloroaniline plane. Additionally, the isobutoxy chain provides internal flexibility through rotation around the C-O and C-C bonds, creating multiple possible conformations that may be populated under different conditions.
The conformational preferences of this compound are influenced by steric interactions between the chlorine substituents and the benzyl group, as well as potential intramolecular interactions involving the ether oxygen. The branched nature of the isobutoxy group introduces additional steric constraints that may favor specific conformational arrangements while restricting others. Understanding these conformational relationships is crucial for predicting molecular behavior in different chemical environments.
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2)11-21-15-6-3-13(4-7-15)10-20-17-8-5-14(18)9-16(17)19/h3-9,12,20H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEDTWMYQSKSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,4-Dichloro-N-(4-isobutoxybenzyl)aniline typically involves two main stages:
- Preparation of the 2,4-dichloroaniline intermediate.
- Subsequent N-alkylation with 4-isobutoxybenzyl derivatives.
This approach leverages well-established chlorination and substitution chemistries to achieve the target compound.
Preparation of 2,4-Dichloroaniline Intermediate
Chlorination of Aniline Derivatives
A key precursor, 2,4-dichloroaniline, can be synthesized by chlorination of amino-benzoic acid esters or nitrobenzene derivatives, followed by reduction and hydrolysis steps.
Method A: Chlorination of Amino-Benzoic Acid Esters
- Amino-benzoic acid esters are reacted with 2–2.5 moles of chlorinating agents (e.g., chlorine gas or chlorinating reagents) in an inert medium at 40–160 °C.
- The resulting dihalogenated amino-benzoic acid esters are hydrolyzed and decarboxylated to yield 2,4-dichloroaniline.
- This method allows control over regioselectivity for 2,4-dichloro substitution and is suitable for scale-up.
Method B: Reduction and Chlorination of p-Chloronitrobenzene
- p-Chloronitrobenzene is first reduced to the corresponding hydroxylamine in an alcoholic ammonium chloride solution.
- Subsequently, in hydrochloric acid solution, simultaneous chlorination of the aromatic ring and reduction of hydroxylamine occurs.
- The reaction mixture is neutralized to precipitate 2,4-dichloroaniline, which is purified by recrystallization.
- This process is notable for its short route, absence of expensive catalysts, and good yield (~74%).
Representative Preparation Procedure (Literature-Based)
Analytical and Purification Notes
- The intermediate and final products are purified by recrystallization using solvent mixtures such as n-hexane/ethyl acetate or aqueous ethanol.
- Drying under vacuum ensures removal of residual solvents.
- Characterization typically involves NMR, mass spectrometry, and elemental analysis to confirm substitution patterns.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | p-Chloronitrobenzene, amino-benzoic acid esters, 4-isobutoxybenzyl halides |
| Chlorinating Agents | Chlorine gas, hydrochloric acid (as chlorination and reduction agent) |
| Reaction Temperatures | 40–160 °C for chlorination; 55–60 °C for reduction/chlorination step |
| Solvents | Alcoholic ammonium chloride solution, inert solvents (e.g., dichloromethane, acetone) |
| Bases for Alkylation | Triethylamine or similar organic bases |
| Yields | Up to 74% for 2,4-dichloroaniline intermediate; variable for final alkylation |
| Purification | Recrystallization from solvent mixtures, vacuum drying |
Research Findings and Considerations
- The simultaneous reduction and chlorination method using hydrochloric acid is industrially favorable due to low cost, simple equipment, and high yield.
- The chlorination of amino-benzoic acid esters offers regioselective control and is adaptable for various substituted anilines.
- N-alkylation with 4-isobutoxybenzyl halides requires careful control of reaction conditions to avoid over-alkylation or side reactions.
- No direct single-step synthesis of this compound was found in the literature; rather, multi-step synthesis from 2,4-dichloroaniline is standard practice.
Chemical Reactions Analysis
2,4-Dichloro-N-(4-isobutoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dichloro-N-(4-isobutoxybenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It may serve as a precursor in the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(4-isobutoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,4-Dichloro-N-(4-isobutoxybenzyl)aniline and its analogs:
*Calculated based on structural formula.
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The isobutoxy group in this compound confers higher lipophilicity compared to shorter-chain analogs like 4-Chloro-N-(4-propoxybenzyl)aniline . This property enhances membrane permeability, critical for bioavailability in drug candidates.
- Trifluoroacetyl-substituted analogs (e.g., ) exhibit reduced basicity due to electron-withdrawing effects, altering interaction with biological targets.
Biological Activity Trends: Compounds with dichloro substitution (e.g., ) show enhanced antiparasitic activity against Trypanosoma brucei compared to mono-chloro derivatives, likely due to increased halogen bonding with target enzymes .
Synthetic Accessibility :
- Most analogs are synthesized via nucleophilic substitution or reductive amination. For example, 4-Chloro-N-(4-propoxybenzyl)aniline is prepared by reacting 4-propoxybenzylamine with 4-chloroaniline derivatives .
- Crystal structures of related Schiff bases (e.g., 4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline ) highlight the importance of crystallography in validating molecular geometry and intermolecular interactions.
Toxicity and Safety :
- Halogenated anilines often exhibit irritant properties (e.g., ), necessitating careful handling. Substituents like methoxy or trifluoroacetyl may mitigate reactivity but require toxicity profiling.
Biological Activity
2,4-Dichloro-N-(4-isobutoxybenzyl)aniline is a chemical compound with significant potential in various scientific fields, particularly in biological research. Its unique structure, characterized by the dichlorophenyl and isobutoxybenzyl groups, allows it to interact with biological systems in diverse ways. This article reviews the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17Cl2N. The presence of chlorine atoms and the isobutoxy group contributes to its chemical reactivity and biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.21 g/mol |
| Solubility | Moderately soluble in organic solvents |
| Log P | 3.61 |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems.
- Enzyme Inhibition : The compound can inhibit certain enzymes, altering metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism.
- Protein Interaction : It can bind to proteins involved in signaling pathways, potentially modulating their activity and leading to changes in cellular responses.
Pharmacological Potential
Research indicates that this compound may have applications in the development of therapeutic agents:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated significant inhibitory effects at low concentrations, supporting its use as an antibacterial agent.
Comparative Analysis with Similar Compounds
To highlight its unique properties, a comparison with similar compounds is essential:
| Compound | Activity Type | Notes |
|---|---|---|
| 2,4-Dichloroaniline | Antimicrobial | Simpler structure; used in dye production |
| 2,4-Dichlorobenzyl isocyanate | Synthetic Intermediates | Used in organic synthesis |
| 2,4-Dichlorophenylboronic acid | Coupling Reactions | Utilized in Suzuki coupling |
Q & A
Q. What are the established synthetic routes for 2,4-Dichloro-N-(4-isobutoxybenzyl)aniline, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 2,4-dichloroaniline with 4-isobutoxybenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH) under reflux in polar aprotic solvents like DMF or acetonitrile . Optimization strategies include:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, isobutoxy methyl groups at δ 1.0–1.2 ppm) .
- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- X-ray crystallography : Use SHELX programs for structure refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli and S. aureus) .
- Enzyme inhibition : Screen against tyrosine kinases or cytochrome P450 isoforms using fluorometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
- Substituent effects : Replace the isobutoxy group with methoxy or cyclopropylmethyl groups to alter hydrophobicity and binding affinity. For example, cyclopropylmethyl analogs show enhanced antimicrobial activity .
- Quantitative SAR : Calculate logP values (e.g., using ChemDraw) to correlate lipophilicity with membrane permeability .
- Crystallographic analysis : Compare hydrogen-bonding networks in derivatives to explain activity differences .
Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across studies?
- Reproducibility checks : Validate assay conditions (e.g., pH, solvent controls) to rule out false positives .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites in cell-based assays .
- Statistical analysis : Apply ANOVA to compare batch-to-batch variability in synthesis (e.g., purity >95% required for reliable bioactivity) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Docking studies : Use AutoDock Vina to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS software) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .
Q. What advanced synthetic methodologies (e.g., multicomponent reactions) could expand the compound’s derivatization?
- Ugi reaction : Combine 2,4-dichloroaniline, 4-isobutoxybenzaldehyde, and isocyanides to generate peptidomimetic derivatives .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes with controlled temperature (120°C) and pressure .
- Flow chemistry : Scale up synthesis using microreactors for continuous production and real-time monitoring .
Methodological Considerations
Q. How should researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Pro-drug design : Introduce phosphate or ester groups for enhanced bioavailability .
Q. What are the best practices for data validation in crystallographic studies?
Q. How can researchers leverage comparative studies with analogous compounds (e.g., 3,4-dichloro derivatives) to guide optimization?
- Bioisosteric replacement : Substitute chlorine with fluorine to reduce toxicity while retaining activity .
- Thermodynamic profiling : Compare binding free energies (ΔG) of analogs via ITC experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
